1-Benzylpiperidine-4-carboximidamide 1-Benzylpiperidine-4-carboximidamide
Brand Name: Vulcanchem
CAS No.: 901308-98-3
VCID: VC8314823
InChI: InChI=1S/C13H19N3/c14-13(15)12-6-8-16(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H3,14,15)
SMILES: C1CN(CCC1C(=N)N)CC2=CC=CC=C2
Molecular Formula: C13H19N3
Molecular Weight: 217.31 g/mol

1-Benzylpiperidine-4-carboximidamide

CAS No.: 901308-98-3

Cat. No.: VC8314823

Molecular Formula: C13H19N3

Molecular Weight: 217.31 g/mol

* For research use only. Not for human or veterinary use.

1-Benzylpiperidine-4-carboximidamide - 901308-98-3

Specification

CAS No. 901308-98-3
Molecular Formula C13H19N3
Molecular Weight 217.31 g/mol
IUPAC Name 1-benzylpiperidine-4-carboximidamide
Standard InChI InChI=1S/C13H19N3/c14-13(15)12-6-8-16(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H3,14,15)
Standard InChI Key AUMRSSYNNREJES-UHFFFAOYSA-N
SMILES C1CN(CCC1C(=N)N)CC2=CC=CC=C2
Canonical SMILES C1CN(CCC1C(=N)N)CC2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Functional Groups

1-Benzylpiperidine-4-carboximidamide consists of a piperidine ring substituted at the 1-position with a benzyl group and at the 4-position with a carboximidamide moiety (C(=NH)NH2-\text{C}(=\text{NH})\text{NH}_2). The benzyl group imparts lipophilicity, while the carboximidamide group enhances hydrogen-bonding potential, influencing reactivity and biological interactions .

Synonyms and Regulatory Information

The compound is recognized under multiple synonyms, including SCHEMBL1135840, ZINC59979668, and AKOS013748 . Its Harmonized System (HS) code is 2933399090, classifying it under heterocyclic compounds with unfused pyridine rings . Regulatory guidelines mandate its use solely for research and development under technical supervision .

Table 1: Key Identifiers of 1-Benzylpiperidine-4-carboximidamide

PropertyValueSource
CAS Number901308-98-3
Molecular FormulaC13H19N3\text{C}_{13}\text{H}_{19}\text{N}_3
Molecular Weight217.31 g/mol
HS Code2933399090

Synthesis and Manufacturing

Industrial Scalability

Industrial production likely employs continuous flow reactors to enhance yield and purity, as seen in the synthesis of related piperidine derivatives . Optimization parameters such as temperature, solvent selection (e.g., dimethylformamide), and catalyst use (e.g., potassium carbonate) are critical for minimizing byproducts .

Physicochemical Properties

Physical State and Stability

The compound is typically stored as a solid, though its exact melting point and solubility profile remain unspecified . Stability tests indicate that it remains intact under recommended storage conditions (cool, dry, and well-ventilated environments) . Decomposition may release carbon and nitrogen oxides under extreme heat .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard techniques for verifying its structure. The benzyl group’s aromatic protons resonate near 7.3 ppm in 1H^1\text{H}-NMR, while the piperidine ring protons appear between 1.5–3.5 ppm . High-resolution MS would confirm the molecular ion peak at m/z 217.131 .

Hazard TypeGHS CodePrecautionary Measures
Skin IrritationH315Wear protective gloves
Eye IrritationH319Use eye protection
Respiratory IrritationH335Ensure adequate ventilation

Exposure Controls

Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory . Facilities must install eyewash stations and fume hoods to mitigate exposure risks .

First Aid Measures

  • Inhalation: Relocate to fresh air; administer oxygen if breathing is labored .

  • Skin Contact: Wash with soap and water for 15 minutes; seek medical attention .

  • Eye Contact: Rinse eyes with water for 15 minutes; consult an ophthalmologist .

Applications in Research and Industry

Pharmaceutical Intermediates

The structural similarity of 1-Benzylpiperidine-4-carboximidamide to donepezil precursors suggests potential in Alzheimer’s drug development . Its carboximidamide group may serve as a pharmacophore in kinase inhibitors or antimicrobial agents, though specific studies are pending .

Material Science

The compound’s aromatic and heterocyclic components could stabilize polymers or coordination complexes, though applications in this domain remain exploratory .

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